molecular formula C5H8ClN3 B1375446 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 1312601-19-6

4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B1375446
CAS No.: 1312601-19-6
M. Wt: 145.59 g/mol
InChI Key: NQXHVKAOXQDBKB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, smell, taste, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, are part of a significant class of five-membered heterocyclic compounds with vast potential in drug development due to their diverse biological activities. These compounds have been the focus of numerous studies for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research emphasizes the need for new, efficient preparations of triazoles that address current green chemistry, energy saving, and sustainability issues. The ongoing discovery of new diseases and the emergence of resistant microbial strains underline the importance of developing new triazole-based prototypes for addressing health challenges, particularly for neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Structural and Interaction Studies

Recent studies have investigated the structural characteristics and interaction dynamics of triazole derivatives. For instance, research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share a structural resemblance with this compound, revealed the formation of self-assembled dimers in solid-state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. These findings, supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory, provide insights into the nucleophilic/electrophilic nature of the groups involved and their impact on interaction energy, offering valuable information for the design of triazole-based compounds with desired properties (Ahmed et al., 2020).

Synthesis and Modification Approaches

In the synthesis and modification of triazole compounds, various strategies have been employed to enhance their properties and potential applications. For example, the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides from triazole derivatives showcases the versatility of these compounds in chemical transformations, which could be relevant for developing new materials or pharmaceuticals (Meshcheryakov & Shainyan, 2004). Similarly, research on alkylating agents based on N-glycosyl(halomethyl)-1,2,3-triazoles has demonstrated their potential in creating compounds with significant biological activity, including cytostatic properties (De las Heras et al., 1979).

Innovative Synthesis Techniques

The development of innovative synthesis techniques for triazole derivatives also plays a crucial role in expanding their applications. One-pot tandem reactions, for instance, have been utilized to synthesize substituted 1H-1,2,3-triazole-4-carboxylic acids, demonstrating the efficiency and versatility of such approaches in creating complex triazole structures with potential for further functionalization and application in various fields (Pokhodylo et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds with biological activity, where the mechanism of action could refer to how the compound interacts with a biological target .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity data, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes .

Properties

IUPAC Name

4-(chloromethyl)-2-ethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-9-7-4-5(3-6)8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHVKAOXQDBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267625
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312601-19-6
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312601-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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